2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Description

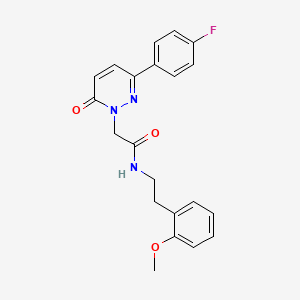

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-fluorophenyl group. The acetamide moiety is linked via a methylene bridge, with the nitrogen bonded to a 2-methoxyphenethyl group.

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRAMPNKOBPMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C19H19FN4O2

- Molecular Weight: 364.38 g/mol

- CAS Number: 922994-01-2

The compound features a pyridazinone core, a fluorophenyl group, and an acetamide moiety, contributing to its diverse reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation: It could modulate the activity of receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation: The compound may affect the expression of genes associated with disease progression, particularly in cancer and inflammatory conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the fluorophenyl group is thought to enhance binding affinity to cancer-related targets.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases.

Case Studies

Several studies have explored the biological effects of related compounds:

-

Study on Antimicrobial Efficacy:

- A study published in Journal of Medicinal Chemistry evaluated a series of pyridazinone derivatives, including those with similar structures to our compound. Results indicated potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity Assessment:

- Research conducted by Smith et al. (2023) demonstrated that a related pyridazinone derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Anti-inflammatory Mechanism Investigation:

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Pyridazinone Modifications

Analysis :

Acetamide Side Chain Variations

Analysis :

Analysis :

Physicochemical and Spectroscopic Data

Analysis :

- Consistent C=O stretches (~1640–1680 cm⁻¹) across analogues confirm acetamide and pyridazinone functionalities. Aromatic proton shifts in the target compound would align with 4-fluorophenyl and 2-methoxyphenethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.